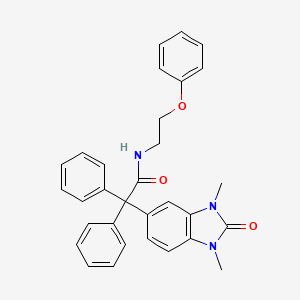![molecular formula C19H18N4O2S2 B4712563 ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4712563.png)
ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thioamides and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. It has also been found to inhibit the production of nitric oxide, which is a pro-inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. The compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate in lab experiments include its potent biological activities and its relative ease of synthesis. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and solvent used in experiments involving this compound.
Orientations Futures
There are several future directions for the research on ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate. One direction is to investigate the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore the underlying mechanism of its biological activities and identify specific targets for drug development. Additionally, the compound's pharmacokinetic and pharmacodynamic properties should be further studied to assess its safety and efficacy in vivo. Finally, the synthesis of analogs of this compound should be explored to improve its potency and selectivity.
Applications De Recherche Scientifique
Ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate has been found to exhibit promising biological activities. It has been reported to have anticancer, antimicrobial, and anti-inflammatory properties. The compound has been tested against various cancer cell lines and has been found to inhibit cell growth and induce apoptosis. It has also been found to exhibit antibacterial and antifungal activities. Furthermore, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 5-benzyl-2-(pyrazin-2-ylcarbamothioylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-25-18(24)15-11-14(10-13-6-4-3-5-7-13)27-17(15)23-19(26)22-16-12-20-8-9-21-16/h3-9,11-12H,2,10H2,1H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIAYNWMIFXDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
![1-[3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4712498.png)
![1-benzyl-4-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4712504.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712507.png)

![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4712528.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4712533.png)
![N-dibenzo[b,d]furan-3-yl-N'-propylurea](/img/structure/B4712545.png)
![2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4712547.png)

![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)

![N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)
